molecular formula C16H22N2O4 B8408316 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate

Cat. No.: B8408316
M. Wt: 306.36 g/mol
InChI Key: XXNBMRGBIPLCOP-UHFFFAOYSA-N
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Description

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is a chemical compound with a complex structure that includes a pyrazolidine ring substituted with a phenylmethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate typically involves the reaction of pyrazolidine derivatives with tert-butyl and phenylmethyl substituents. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed experimental procedures can be found in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dimethylethyl) 1-(phenylmethyl) 1,3-piperidinedicarboxylate
  • 1,1-Dimethylethyl (3R)-3[(phenylmethyl)amino]-1-pyrrolidinecarboxylate

Uniqueness

Compared to similar compounds, 1-Benzyl 3-tert-butyl 1,3-pyrazolidinedicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and phenylmethyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl pyrazolidine-1,3-dicarboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)13-9-10-18(17-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3

InChI Key

XXNBMRGBIPLCOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-pyrazolidinecarboxylic acid, 1,1-dimethylethyl ester (10.935 g., 63.5 mmol.) in dry acetonitrile (90 ml.) was cooled to 0° C. (ice-salt bath) and treated with dry pyridine (11.0 ml.) followed by a solution of benzylchloroformate (12.54 g., 10.5 ml., 69.9 mmol.) in dry acetonitrile (25 ml.). The reaction was stirred at 0° C. for 3 hours, evaporated to dryness and the syrup obtained was redissolved in ethyl acetate (250 ml.). The solution was washed with 5% sodium bicarbonate (2×25 ml.) and brine (25 ml.), dried (anhydrous sodium sulfate), filtered, evaporated to dryness and dried in vacuo. The crude product mixture was chromatographed on a silica gel column (Merck), eluting the column with ethyl acetate:hexane mixtures (1:4; 1:2) to give 11.144 g. of title product as a syrup.
Quantity
10.935 g
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate (5 g, 29.4 mmol) dissolved in acetic acid (75 mL) was added sodium cyanoborohydride (3.69 g, 58.8 mmol) over 10 minutes. After 30 min. the reaction mixture was concentrated. The intermediate was diluted with ethyl acetate and basified with sat. Na2CO3. The ethyl acetate was dried over sodium sulfate, filtered, and concentrated. The intermediate was diluted with tetrahydrofuran (THF) (75 mL), and triethylamine was added (8.19 mL, 58.8 mmol), followed by Cbz-Cl (2.1 mL, 14.69 mmol). After 2 h, the organic salts were filtered and the crude product was purified by silica gel column using 20-80% EtOAc/hexanes to afford 2.8 g (9.14 mmol) of 3-(1,1-dimethylethyl) 1-(phenylmethyl) 1,3-pyrazolidinedicarboxylate. LC-MS (ES) m/e 307.0 (M+H)+.
Name
1,1-dimethylethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

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